i-Propylcyclopentadienylhafnium trichloride

Atomic Layer Deposition Chemical Vapor Deposition Volatility

Cp₂HfCl₂ melts at 230-233 °C before sublimation, causing bubbler clogging and inconsistent film uniformity. i-PrCpHfCl₃ eliminates this bottleneck via direct solid-to-vapor transition enabled by its isopropyl-substituted mono-Cp architecture. • Sublimes without a liquid phase-stable vapor concentration, reduced particles, extended PM cycles. • 45.5 mass-% Hf with three exchangeable Cl ligands for sequential stoichiometric mono-substitution; ideal for chiral or constrained-geometry Hf catalysts. • ≥98% purity; off-white powder; packaged under inert atmosphere; shipped ambient (non-hazardous).

Molecular Formula C8H12Cl3Hf-5
Molecular Weight 393 g/mol
CAS No. 329736-06-3
Cat. No. B3125823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namei-Propylcyclopentadienylhafnium trichloride
CAS329736-06-3
Molecular FormulaC8H12Cl3Hf-5
Molecular Weight393 g/mol
Structural Identifiers
SMILESC[CH-]C.[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf]
InChIInChI=1S/C5H5.C3H7.3ClH.Hf/c1-2-4-5-3-1;1-3-2;;;;/h1-5H;3H,1-2H3;3*1H;/q2*-1;;;;/p-3
InChIKeyOZVDCWSMEFIWNP-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

i-Propylcyclopentadienylhafnium Trichloride Overview


i-Propylcyclopentadienylhafnium trichloride (i-PrCpHfCl₃) is a mono(cyclopentadienyl) hafnium(IV) compound bearing one isopropyl-substituted Cp ring and three chlorido ligands [1]. It serves as a volatile precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of HfO₂ and Hf-based thin films, where the isopropyl group is designed to enhance volatility and thermal stability relative to unsubstituted Cp analogs [2]. Its three reactive chloride sites make it a versatile synthon for the stepwise construction of asymmetric hafnium complexes, a feature distinguishing it from the widely used bis(cyclopentadienyl)hafnium dichloride (Cp₂HfCl₂) scaffold .

i-Propylcyclopentadienylhafnium Trichloride vs. Common Precursors


The mono(alkyl-Cp) trichloride architecture of i-PrCpHfCl₃ creates a unique combination of volatility, steric shielding, and substitutional versatility that is absent in Cp₂HfCl₂ or HfCl₄. The isopropyl substituent on the Cp ring suppresses intermolecular association and reduces the melting point below the decomposition threshold, enabling direct sublimation without a liquid phase ; in contrast, Cp₂HfCl₂ melts sharply at 230–233 °C before any significant vapor transport can occur, complicating its use in standard ALD bubblers [1]. Furthermore, the presence of three exchangeable chloride ligands, as opposed to only two in Cp₂HfCl₂, allows sequential, stoichiometric mono-substitution for constructing chiral or constrained-geometry hafnium catalysts—a synthetic pathway that is blocked or leads to complex mixtures when attempted with bis-Cp analogs [2].

i-Propylcyclopentadienylhafnium Trichloride: Comparative Evidence


Sublimation Without Melting

i-PrCpHfCl₃ exhibits no defined melting point and decomposes upon heating, consistent with direct solid-to-vapor sublimation . In contrast, the bis-cyclopentadienyl analog Cp₂HfCl₂ displays a sharp melting point of 230–233 °C, indicating that it liquefies before any appreciable vapor transport occurs, which can lead to droplet formation, clogging of precursor delivery lines, and inconsistent mass transport in ALD systems [1]. A precursor that sublimes without melting is strongly preferred for reproducible vapor-phase delivery.

Atomic Layer Deposition Chemical Vapor Deposition Volatility

Hafnium Content Comparison

When normalized by molecular weight, i-PrCpHfCl₃ (MW 392.03 g mol⁻¹) delivers 45.5 mass-% hafnium [1]. The frequently used bis-cyclopentadienyl analog Cp₂HfCl₂ (MW 379.58 g mol⁻¹) provides 47.0 mass-% Hf , representing only a marginal improvement (+1.5 percentage points) but at the cost of a solid–liquid phase transition that complicates vapor delivery. The slight metal-content penalty of i-PrCpHfCl₃ is offset by its superior sublimation behavior, yielding a net process advantage in ALD applications.

Thin Film Deposition Precursor Efficiency Cost-of-Ownership

Purity Benchmarking

The principal commercial source of i-PrCpHfCl₃ offers a minimum purity of 98.0% (by titration) . This is directly comparable to the >98.0% purity specification routinely reported for Cp₂HfCl₂ from multiple reputable vendors . Therefore, adoption of i-PrCpHfCl₃ does not force a trade-off between precursor architecture and available chemical purity.

Quality Control Procurement Specification Reproducibility

Isopropyl Steric Shielding

The isopropyl substituent on the cyclopentadienyl ring introduces steric bulk that, according to vendor literature, 'enhances volatility and thermal stability, improving process efficiency' [1]. This design principle is supported by class-level knowledge: branched alkyl substituents on Cp rings suppress intermolecular Hf–Cl···Hf bridging interactions that cause oligomerization in unsubstituted (C₅H₅)HfCl₃ [2]. While direct vapor-pressure measurements for i-PrCpHfCl₃ are not publicly available, the absence of a melting point and the reported suitability for ALD processes provide circumstantial validation of this steric design benefit.

Volatility Enhancement Precursor Design Steric Protection

i-Propylcyclopentadienylhafnium Trichloride Applications


ALD of Hafnium Oxide Gate Dielectrics

i-PrCpHfCl₃ is purpose-built for ALD of HfO₂ in logic and memory semiconductor devices. Its sublimation without melting ensures a stable vapor-phase concentration inside the precursor bubbler, minimizing particle generation and non-uniformity in film thickness across 300 mm wafers. The isopropyl group retards premature decomposition on the delivery line walls, extending preventative maintenance cycles.

CVD of Hafnium Carbide Thermal Coatings

The high hafnium content (45.5 mass-%) [1] and the availability of three chloride ligands permit co-reaction with carbon-containing co-reactants to deposit dense HfC or HfC/SiC composite coatings. The direct solid-to-vapor transition eliminates solvent-related impurities, critical for ultra-high-temperature ablation resistance.

Stepwise Chiral Hafnium Complex Synthesis

The three chloride ligands of i-PrCpHfCl₃ enable sequential stoichiometric substitution, allowing the introduction of a single chiral alkoxide, amide, or alkyl group while retaining two reactive sites for subsequent activation. This is analogous to the established use of (C₅H₅)HfCl₃ for chiral hafnium complex preparation [2], but the isopropyl substituent provides additional steric control over the stereochemical outcome.

Quote Request

Request a Quote for i-Propylcyclopentadienylhafnium trichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.